

Toxicological Profile of Myclobutanil in Mammals: An In-depth Technical Guide

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Compound of Interest

Compound Name: Myclobutanil

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Abstract

Myclobutanil, a triazole fungicide, is widely utilized in agriculture for its efficacy against a broad spectrum of fungal pathogens. Its primary mechanism of action involves the inhibition of ergosterol biosynthesis, a crucial component of fungal cell membranes. While effective in its agricultural application, understanding its toxicological profile in mammals is paramount for assessing potential risks to human health and for guiding regulatory decisions. This technical guide provides a comprehensive overview of the toxicological effects of **myclobutanil** in mammalian systems, summarizing key findings from acute, subchronic, and chronic toxicity studies. It further delves into its carcinogenicity, genotoxicity, reproductive and developmental toxicity, and neurotoxicity. Detailed experimental protocols for pivotal studies are provided, and key signaling pathways implicated in its toxicity are visualized. All quantitative data are presented in structured tables for ease of comparison and analysis.

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion (ADME)

Myclobutanil is rapidly and extensively absorbed following oral administration in mammals, with peak plasma concentrations generally observed within an hour.^[1] It is widely distributed throughout the body, with the highest concentrations typically found in the liver and kidneys.^[1] **Myclobutanil** undergoes extensive metabolism, primarily through oxidation of the butyl group,

leading to the formation of more polar metabolites.[1] The parent compound and its metabolites are rapidly excreted, primarily in the urine and feces, with no significant potential for bioaccumulation in tissues.[1]

Acute Toxicity

Myclobutanil exhibits low to moderate acute toxicity in mammals via oral, dermal, and inhalation routes of exposure.

Table 1: Acute Toxicity of **Myclobutanil** in Mammals

Species	Route	LD50 / LC50	Reference
Rat	Oral	1600 mg/kg bw	[2]
Rat	Dermal	>2000 mg/kg bw	[2]
Rat	Inhalation (4h)	>5.1 mg/L	[2]

Experimental Protocol: Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

- **Test System:** Young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).
- **Housing and Feeding:** Animals are housed individually in environmentally controlled conditions with a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum, with a fasting period of at least 16 hours prior to dosing.[3]
- **Dose Administration:** The test substance is administered as a single oral dose by gavage. The initial dose is selected based on available data, and subsequent doses are adjusted up or down depending on the outcome for the previously dosed animal.
- **Observations:** Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing.[3] Observations are made frequently on the day of dosing and at least daily thereafter.

- Endpoint: The LD50 is calculated using the maximum likelihood method based on the mortality data.

Subchronic and Chronic Toxicity & Carcinogenicity

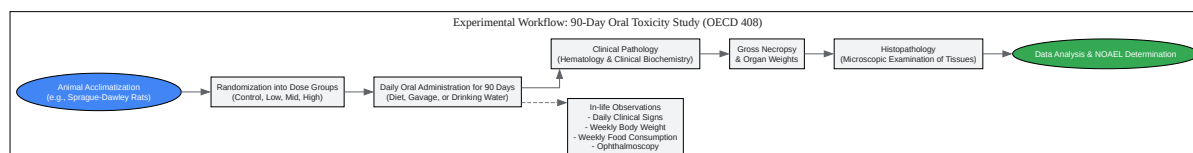
Repeated exposure to **myclobutanil** primarily affects the liver in rodents. Effects such as increased liver weight, hepatocellular hypertrophy, and induction of microsomal enzymes are commonly observed. In long-term studies, testicular atrophy has also been noted at higher doses in rats. **Myclobutanil** has not been found to be carcinogenic in long-term studies in rats and mice.^[4]

Table 2: Subchronic and Chronic Toxicity & Carcinogenicity of **Myclobutanil**

Species	Study Duration	Route	NOAEL	LOAEL	Key Findings	Reference
Rat	90-day	Oral (diet)	100 ppm (5.2 mg/kg/day)	300 ppm (19.7 mg/kg/day)	Elevated Mixed-Function Oxidase (MFO) activity.	^[5]
Rat	2-year	Oral (diet)	50 ppm (2.5 mg/kg/day)	200 ppm	Testicular atrophy.	^[4]
Mouse	2-year	Oral (diet)	-	-	No evidence of oncogenicity.	^[4]
Dog	1-year	Oral (diet)	100 ppm	400 ppm	Increased liver weight, hepatocellular hypertrophy.	^[6]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (OECD 408)

- **Test System:** Young, healthy rats (e.g., Sprague-Dawley strain), with at least 10 males and 10 females per dose group.
- **Housing and Feeding:** Animals are housed under standard laboratory conditions with free access to food and water.
- **Dose Administration:** The test substance is administered daily in the diet, drinking water, or by gavage for 90 days. At least three dose levels and a control group are used.
- **Observations:** Daily clinical observations, weekly body weight and food consumption measurements are recorded. Ophthalmoscopy is performed before and after the study.
- **Clinical Pathology:** Hematology and clinical biochemistry parameters are analyzed at the end of the study.
- **Pathology:** All animals are subjected to a full necropsy. Organ weights are recorded, and a comprehensive histopathological examination of organs and tissues is performed.



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Caption: Workflow for a 90-day oral toxicity study.

Genotoxicity

Myclobutanil has been evaluated in a range of in vitro and in vivo genotoxicity assays and has consistently tested negative.^[1] It is not considered to be genotoxic.

Table 3: Genotoxicity of **Myclobutanil**

Assay	Test System	Metabolic Activation	Result	Reference
Bacterial Reverse Mutation (Ames)	Salmonella typhimurium	With and without	Negative	[4]
In vitro Mammalian Chromosome Aberration	Chinese Hamster Ovary (CHO) cells	With and without	Negative	[4]
In vivo Mammalian Erythrocyte Micronucleus	Mouse bone marrow	N/A	Negative	[4]

Experimental Protocol: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

- Test System: Histidine-requiring strains of *Salmonella typhimurium* (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-requiring strain of *Escherichia coli* (e.g., WP2 uvrA).
- Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent like Aroclor 1254.
- Procedure: The bacterial tester strains are exposed to the test substance at several concentrations, both with and without S9 mix. The mixture is then plated on a minimal agar medium lacking the required amino acid.

- **Endpoint:** After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertant colonies compared to the solvent control.

Reproductive and Developmental Toxicity

Myclobutanil is not considered a reproductive toxicant at doses that are not maternally toxic. [6] Developmental effects, such as reduced fetal body weight and skeletal variations, have been observed in rats and rabbits, but only at doses that also caused maternal toxicity.[6]

Table 4: Reproductive and Developmental Toxicity of **Myclobutanil**

Species	Study Type	NOAEL (Maternal)	NOAEL (Developmental)	Key Findings	Reference
Rat	Two-generation reproduction	-	-	No adverse effects on reproduction.	[1]
Rat	Developmental	94 mg/kg bw/day	31 mg/kg bw/day	Reduced fetal viability at higher doses.	[5]
Rabbit	Developmental	20 mg/kg bw/day	-	Decreased maternal body weight.	[6]

Experimental Protocol: Two-Generation Reproduction Toxicity Study (OECD 416)

- **Test System:** Male and female rats (P generation).
- **Dosing:** The test substance is administered to the P generation animals for a pre-mating period, during mating, gestation, and lactation. Dosing is continued in the F1 generation, which are then mated to produce the F2 generation.

- **Endpoints:** Reproductive performance of the P and F1 generations is assessed, including mating and fertility indices, gestation length, and litter size. The viability, growth, and development of the F1 and F2 offspring are monitored.
- **Pathology:** Gross and microscopic examinations are performed on parental animals and selected offspring.

Neurotoxicity

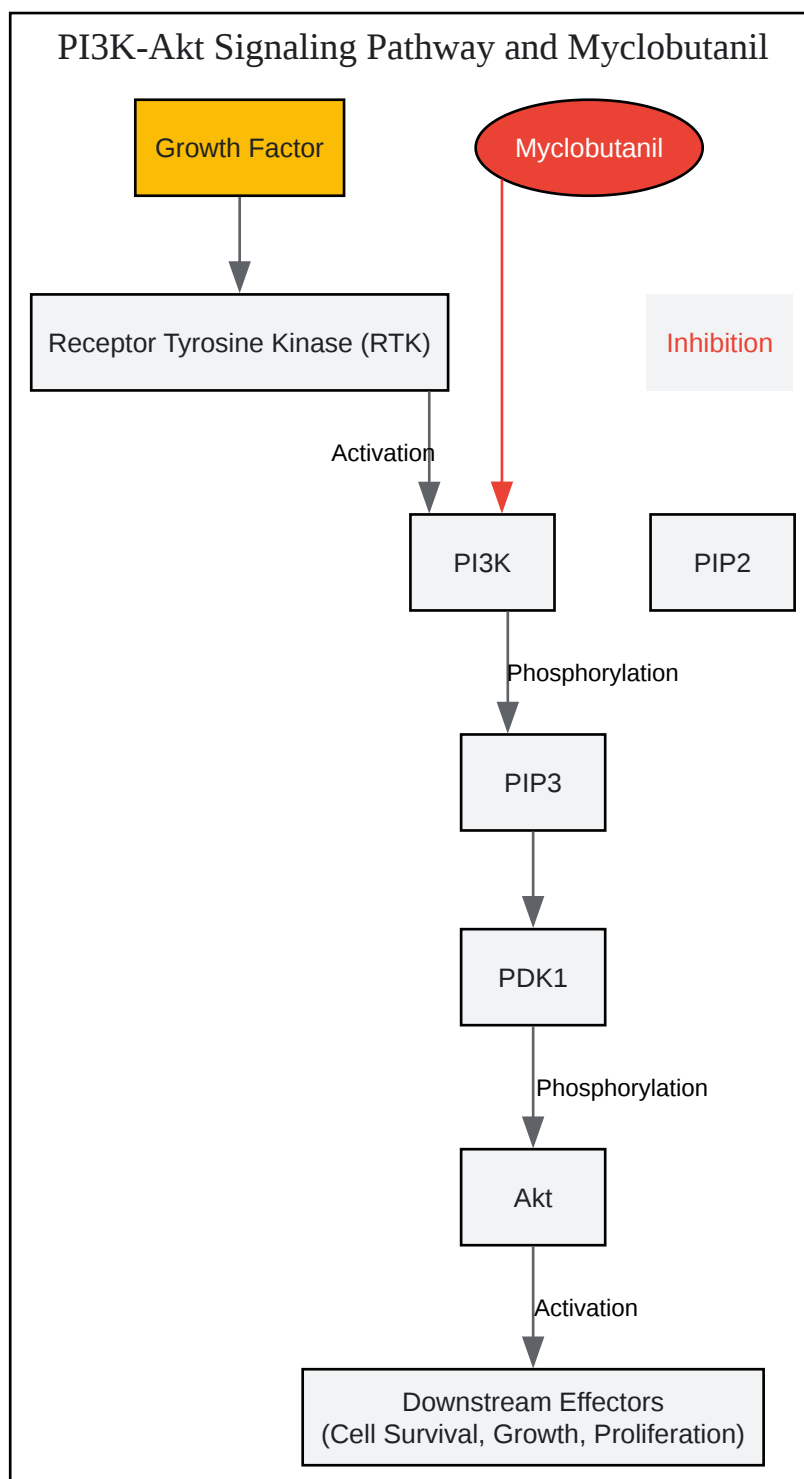
Recent studies suggest that **myclobutanil** can induce neurotoxicity. It has been shown to cross the blood-brain barrier.^[7] The proposed mechanisms involve the PI3K-Akt signaling pathway and a direct interaction with the RAF1 protein.^[7]

Signaling Pathways Implicated in Myclobutanil Neurotoxicity

Myclobutanil's neurotoxic effects are thought to be mediated, in part, through the dysregulation of key signaling pathways.

PI3K-Akt Signaling Pathway: This pathway is crucial for cell survival, growth, and proliferation.

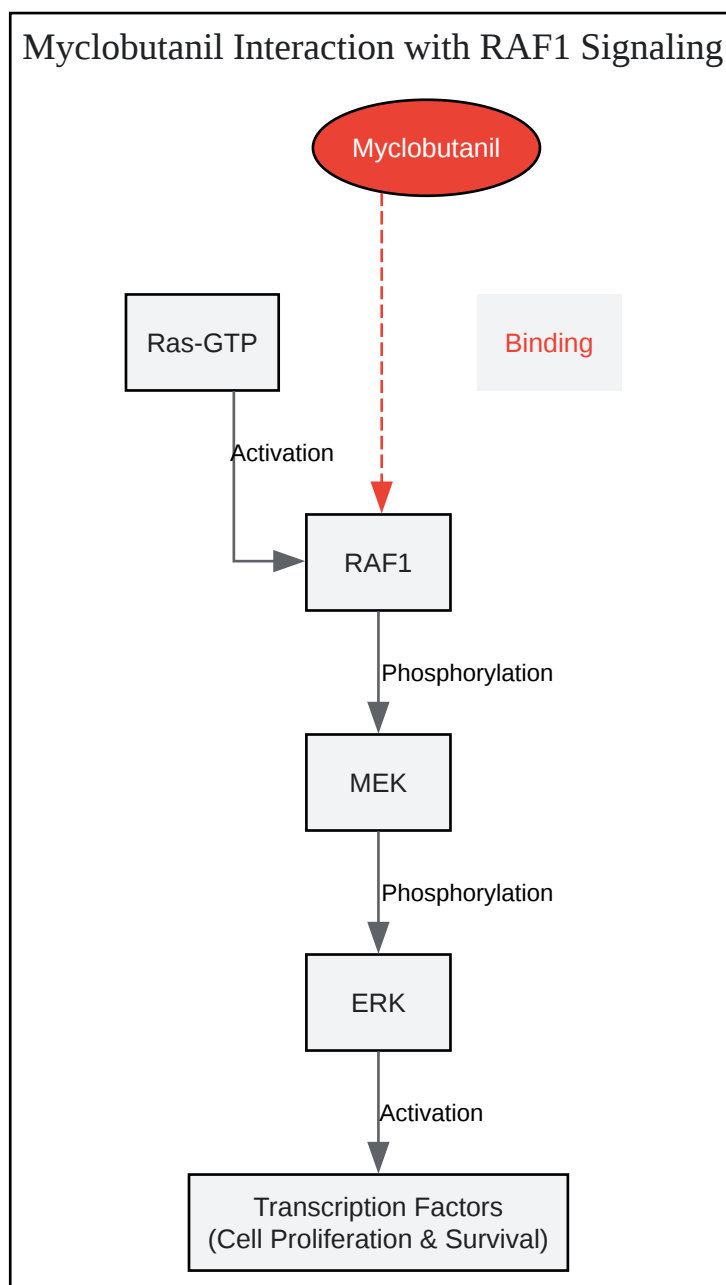
Myclobutanil exposure has been linked to alterations in this pathway, potentially leading to neuronal apoptosis.^[7]



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Caption: **Myclobutanil's** potential disruption of the PI3K-Akt pathway.

RAF1 Interaction: **Myclobutanil** has been shown to have a strong binding affinity for RAF1, a key protein in the MAPK/ERK signaling cascade, which is involved in cell proliferation, differentiation, and survival.[7] This interaction may disrupt normal neuronal function.

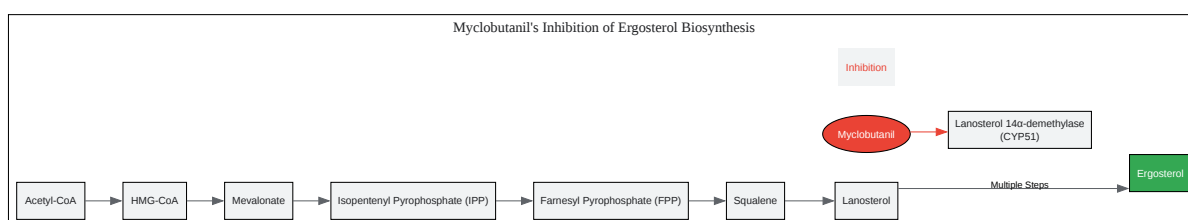


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Caption: Postulated interaction of **myclobutanil** with the RAF1 protein.

Primary Mechanism of Action (Fungicidal)

The primary mode of fungicidal action of **myclobutanil** is the inhibition of the enzyme lanosterol 14 α -demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[8] [9] Ergosterol is an essential component of fungal cell membranes, and its depletion disrupts membrane integrity and function, leading to fungal cell death.



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Caption: **Myclobutanil** targets CYP51 to block ergosterol synthesis.

Conclusion

Myclobutanil exhibits a well-characterized toxicological profile in mammals, with low to moderate acute toxicity. The primary target organ upon repeated exposure is the liver. It is not considered to be carcinogenic or genotoxic. Reproductive and developmental effects are only observed at maternally toxic doses. Emerging evidence suggests a potential for neurotoxicity through interference with key signaling pathways. The fungicidal activity of **myclobutanil** is attributed to the specific inhibition of ergosterol biosynthesis in fungi. A comprehensive understanding of these toxicological endpoints and mechanisms is essential for the ongoing risk assessment and safe use of this agricultural compound.

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